5-Ethoxynicotinic acid
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Overview
Description
5-Ethoxynicotinic acid is an organic compound with the chemical formula C8H9NO3. It is a derivative of nicotinic acid, characterized by the presence of an ethoxy group at the 5-position of the pyridine ring. This compound is a white to light yellow solid, insoluble in water but soluble in organic solvents. It is used primarily in organic synthesis as an intermediate or raw material .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxynicotinic acid typically involves the reaction of pyridine with chloroacetic acid ester to form 5-chloropyridine. This intermediate is then reacted with ethanol to yield the target compound .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used.
Reduction: Hydrogenation with catalysts like palladium on carbon.
Substitution: Reagents such as sodium ethoxide or other nucleophiles.
Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Ethoxynicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Ethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative and reductive reactions in biological systems .
Comparison with Similar Compounds
Nicotinic Acid: A precursor and structurally similar compound, used in the treatment of pellagra and hyperlipidemia.
5-Methoxynicotinic Acid: Another derivative with a methoxy group instead of an ethoxy group.
5-Chloronicotinic Acid: Contains a chlorine atom at the 5-position instead of an ethoxy group.
Uniqueness: 5-Ethoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility in organic solvents and may influence its reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-ethoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJKRLJAGJNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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